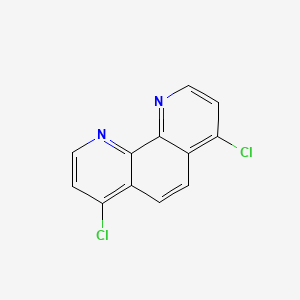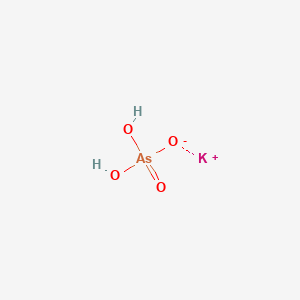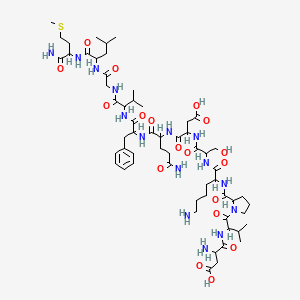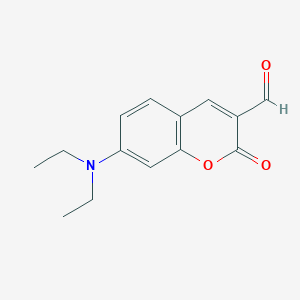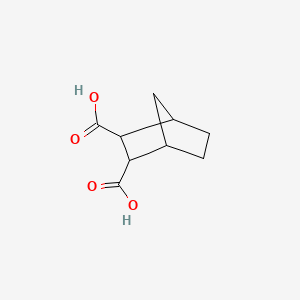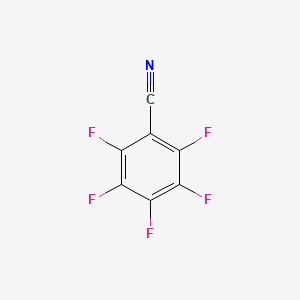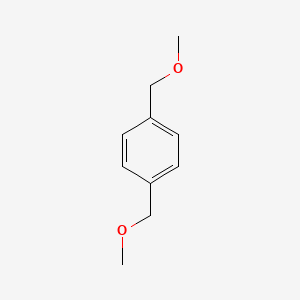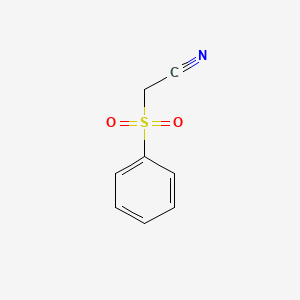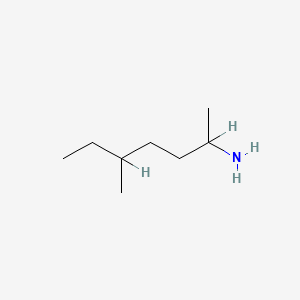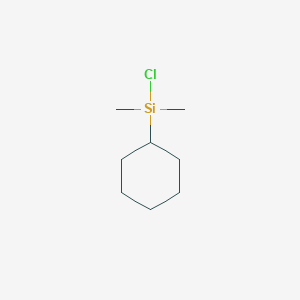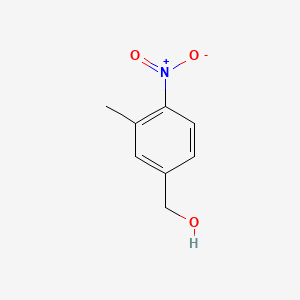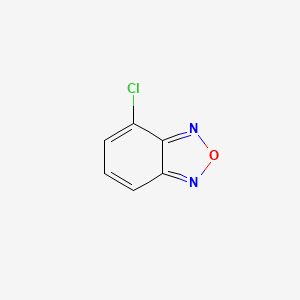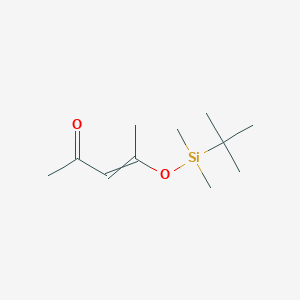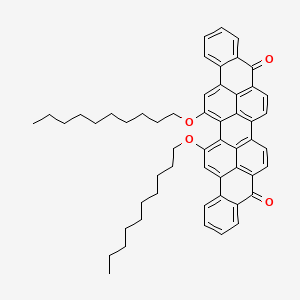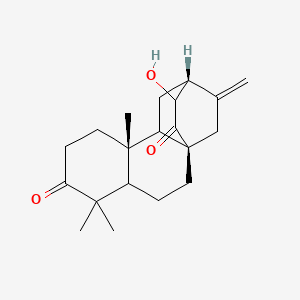
Antiquorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiquorin is a natural product found in Euphorbia fischeriana, Euphorbia antiquorum, and Euphorbia neriifolia with data available.
科学的研究の応用
Chemical Structure and Composition
- Antiquorin is a diterpene isolated from Euphorbia antiquorum. Initially thought to be cis-fused between the A and B rings, further structural analysis using X-ray diffraction revealed a trans-fused configuration (Zhi-da et al., 1991).
- Another study also identified antiquorin as an atisine diterpene, and along with it, two triterpenes - friedelan-3β-ol and β-taraxerol were isolated from Euphorbia antiquorum (Min et al., 1989).
Applications in Cellular Signaling and Bioluminescence
- The photoprotein aequorin, related to antiquorin, has been used as a calcium-sensitive luminescent protein for intracellular calcium measurement in plants and animals. It is formed from apoaequorin and coelenterazine, and is used to monitor calcium changes induced by various stimuli (Knight et al., 1991).
- Aequorin has also been used to target specific intracellular locations, such as mitochondria and the endoplasmic reticulum, to analyze calcium homeostasis at a subcellular level (Chiesa et al., 2001).
Biochemical and Structural Analysis
- The crystal structure of aequorin was determined to understand its bioluminescence mechanism. It has a globular structure with a hydrophobic core cavity accommodating the chromophoric ligand coelenterazine-2-hydroperoxide (Head et al., 2000).
Medicinal and Biological Research
- Studies have identified plants with confirmed antiquorum activity, suggesting potential uses in medicinal and biological applications. For instance, Quercus robur and Betula verrucosa are among the plants with such activity (Karashchuk, 2021).
Use in Bioluminescence Immunoassays
- Aequorin has been encapsulated in liposomes for use in bioluminescence immunoassays. This approach enables sensitive detection of analytes like biotin, demonstrating aequorin's utility in biochemical assays (Ho & Huang, 2005).
特性
製品名 |
Antiquorin |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1 |
InChIキー |
UQKJSKXVMBIKGF-ZSWWFFRDSA-N |
異性体SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C |
SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
正規SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



